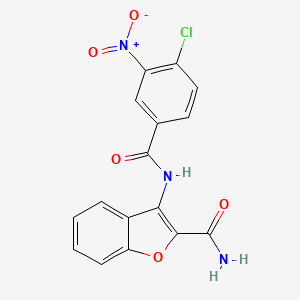

![molecular formula C22H19N3O5S B2813190 Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 898515-42-9](/img/structure/B2813190.png)

Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heterocyclic compounds account for the most prominent and diverse class of organic compounds . A significant number of heterocyclic compounds have been synthesized up to this point . Heterocyclic compounds are rapidly increasing in number due to extensive synthetic research and also their synthetic utility . Such compounds have a wide range of uses in the field of medicinal chemistry .

Synthesis Analysis

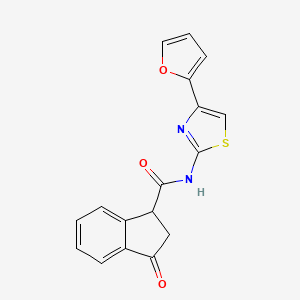

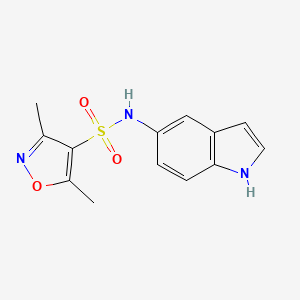

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis

The molecular structure of isoxazoles and thiazoles, which are components of the compound you mentioned, are well-studied. Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The chemical reactions of isoxazoles and thiazoles are diverse and complex. In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Convenient Synthesis of Derivatives : Research has focused on the synthesis of various derivatives of related compounds, including those incorporating the thiazole and isoxazole motifs. These studies have outlined methods for creating compounds with potential biological activity, demonstrating the versatility of these chemical frameworks in drug design and development (Mohamed, 2014); (Mohamed, 2021).

Antimicrobial and Antioxidant Studies : Some derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This indicates the potential for these compounds to serve as leads in the development of new therapeutic agents (Raghavendra et al., 2016).

Biological Activities

Anticancer Activities : Novel thiazole derivatives have been evaluated for their immunomodulatory and anticancer activities, showing significant inhibition against certain cancer cell lines. This underscores the potential for thiazole-based compounds in cancer therapy (Abdel‐Aziz et al., 2009).

Antimicrobial Properties : Various synthesized thiazole derivatives have shown promising antimicrobial properties. These studies contribute to the search for new antimicrobial agents amid growing antibiotic resistance (Wardkhan et al., 2008).

Orientations Futures

The future directions in the field of heterocyclic compounds like isoxazoles and thiazoles involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Propriétés

IUPAC Name |

ethyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-3-28-15-8-5-13(6-9-15)18-12-17(25-30-18)20(26)24-22-23-16-10-7-14(11-19(16)31-22)21(27)29-4-2/h5-12H,3-4H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKGANMLGZZENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2813109.png)

![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)

![N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2813117.png)